molecular formula C16H19F3O2 B13324931 tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate

Cat. No.: B13324931
M. Wt: 300.32 g/mol
InChI Key: WLDVVASUAMFIJC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate is an organic compound that features a tert-butyl ester group, a trifluoromethyl-substituted cyclopropyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Coupling with the phenyl ring: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with the cyclopropyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the effects of trifluoromethyl groups on biological activity.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the cyclopropyl group can influence its metabolic stability.

Comparison with Similar Compounds

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also features a trifluoromethyl group and a tert-butyl ester, but with a different core structure.

    tert-Butyl (2-hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)carbamate: Another compound with a trifluoromethyl group and a tert-butyl ester, but with different functional groups.

The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted cyclopropyl group and a phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19F3O2

Molecular Weight

300.32 g/mol

IUPAC Name

tert-butyl 2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetate

InChI

InChI=1S/C16H19F3O2/c1-14(2,3)21-13(20)10-11-4-6-12(7-5-11)15(8-9-15)16(17,18)19/h4-7H,8-10H2,1-3H3

InChI Key

WLDVVASUAMFIJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2(CC2)C(F)(F)F

Origin of Product

United States

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